molecular formula C12H14ClNO2 B8576558 2-Tert-butyl-5-chloro-3-hydroxyisoindolin-1-one

2-Tert-butyl-5-chloro-3-hydroxyisoindolin-1-one

Cat. No.: B8576558
M. Wt: 239.70 g/mol
InChI Key: VVBUNMNICZXKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-5-chloro-3-hydroxyisoindolin-1-one is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

2-tert-butyl-5-chloro-3-hydroxy-3H-isoindol-1-one

InChI

InChI=1S/C12H14ClNO2/c1-12(2,3)14-10(15)8-5-4-7(13)6-9(8)11(14)16/h4-6,11,16H,1-3H3

InChI Key

VVBUNMNICZXKSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(C2=C(C1=O)C=CC(=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of N-tert-butyl4-chlorobenzamide (1.06 g, 5.00 mmol) in anhydrous THF (20 mL) was cooled to −78° C. under nitrogen. To the stirred solution was added dropwise tert-butyllithium solution in pentane (1.7M, 7.3 mL, 12.5 mmol), such that the internal temperature remained below −70° C. The resulting suspension gradually turned from pale to bright yellow. The mixture was stirred for an additional 1 hour at −78° C. DMF (1.5 mL, 19.5 mmol) was added dropwise to the slurry below −70° C. resulting in formation of a clear light yellow solution. The solution was allowed to warm to −20° C. (became colorless) before it was quenched with sat. aq. NH4Cl (10 mL) and allowed to warm to RT. The biphasic mixture was diluted with ethyl acetate (20 mL), and the layers were seperated. The organic layer was washed with water (20 mL), brine (20 mL), and dried over anhydrous MgSO4. The organic solvent was removal under reduced pressure to afford 2-tert-butyl-5-chloro-3-hydroxyisoindolin-1-one (1.18 g, 98% yield) as a colorless solid.
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